molecular formula C17H20O6 B104066 Oleacein CAS No. 149183-75-5

Oleacein

Cat. No. B104066
CAS RN: 149183-75-5
M. Wt: 320.3 g/mol
InChI Key: XLPXUPOZUYGVPD-VMPILDALSA-N
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Description

Oleacein is a naturally occurring compound found in olive oil and other plant sources. It has been studied extensively due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

  • Antimicrobial and Food Preservation : Oleacein exhibits antimicrobial activity, making it a potential natural food preservative. Studies have explored its effectiveness in inhibiting microbial growth in food matrices, suggesting its applicability in food preservation (Thielmann, Kohnen, & Hauser, 2017).

  • Impact on Adiposity and Insulin Sensitivity : Research indicates this compound's protective role against metabolic abnormalities such as dyslipidemia, insulin resistance, and glucose intolerance. It has shown effectiveness in inhibiting lipid accumulation in adipocytes and improving insulin sensitivity in mice models (Lepore et al., 2019).

  • Cardiovascular Health : this compound may intensify the efflux of oxidized LDL from human macrophages, which is beneficial for treating atherosclerosis. This is achieved by increasing the expression of specific receptors and transporters involved in cholesterol efflux (Filipek & Gierlikowska, 2021).

  • Tissue Distribution and Metabolism : Studies on the distribution of this compound and its metabolites in rat tissues have provided insights into its potential applications for cardiovascular disease prevention (López-Yerena et al., 2021).

  • Anti-tumor Activity : this compound exhibits anti-tumor potential, particularly in multiple myeloma models. It inhibits tumor cell viability, induces apoptosis, and impacts epigenetic factors, suggesting its use in novel anti-cancer therapies (Juli et al., 2019).

  • Inhibition of Foam Cell Formation : this compound has shown potential in preventing foam cell formation in human monocyte-derived macrophages, a key process in atherosclerosis. This could make it valuable in preventing early and advanced atherosclerotic lesions (Filipek, Mikołajczyk, Guzik, & Naruszewicz, 2020).

  • Anti-Inflammatory Effects : this compound enhances the anti-inflammatory activity of human macrophages by increasing CD163 receptor expression. This suggests a potential role in preventing inflammatory diseases related to atherosclerosis (Filipek, Czerwińska, Kiss, Wrzosek, & Naruszewicz, 2015).

  • Inhibition of Neutrophil Activity : this compound has been found to inhibit several functions of human neutrophils, suggesting its role in preventing cardiovascular diseases by reducing neutrophil mediators in acute myocardial infarction (Czerwińska, Kiss, & Naruszewicz, 2014).

  • Antioxidant Activities : this compound demonstrates significant antioxidant activities, being effective against various reactive oxygen and nitrogen species. This contributes to its potential as a protective agent against oxidative stress-related diseases (Czerwińska, Kiss, & Naruszewicz, 2012).

  • Neuroprotective Effects : this compound shows promise in treating neuroinflammatory disorders such as multiple sclerosis, by reducing oxidative stress and proinflammatory cytokines (Gutiérrez-Miranda et al., 2020).

  • Inhibition of ACE and Potential Cardiovascular Benefits : this compound inhibits Angiotensin Converting Enzyme (ACE), which may provide cardiovascular benefits, particularly in hypertension management (Hansen et al., 1996).

  • Anti-Cancer Effects in Neuroblastoma Cells : this compound exhibits anti-cancer effects against neuroblastoma cells, reducing cell proliferation and metastatic capacity, suggesting its potential application in cancer therapy (Cirmi et al., 2020).

Mechanism of Action

Oleacein, also known as 3,4-DHPEA-EDA, is a phenolic compound found in olive oil. It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antitumor properties .

Target of Action

This compound primarily targets cells involved in inflammation and cancer. It has shown antitumor activity against multiple myeloma (MM) cells and has been found to have beneficial effects on patients with early-stage chronic lymphocytic leukemia (CLL) . It also targets adipocytes, influencing adipogenesis .

Mode of Action

This compound interacts with its targets primarily through its antioxidant and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in MM cells . In adipocytes, this compound inhibits lipid accumulation and alters the protein levels of key regulators of adipogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. In cancer cells, it induces cell cycle arrest and apoptosis . In adipocytes, it influences the expression of adipose tissue-specific regulatory elements such as peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FAS), and adiponectin .

Pharmacokinetics

A study has shown that this compound can be detected in rat plasma and various tissues after intake, suggesting it has good bioavailability .

Result of Action

The action of this compound results in several molecular and cellular effects. It can lead to cell cycle arrest and apoptosis in cancer cells , and it can inhibit lipid accumulation and alter the expression of adipogenesis regulators in adipocytes . These effects contribute to its potential health benefits.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in olive oil may enhance its bioavailability and efficacy

Future Directions

Oleacein exhibits potential benefits in improving lipid and glucose metabolism . It holds promise for its application in the management of metabolic disorders . Further studies are needed to elucidate the mechanisms by which this compound influences metabolic processes linked to disease targets .

Biochemical Analysis

Biochemical Properties

Oleacein has been shown to interact with various biomolecules, contributing to its antioxidant activities . It has been found to significantly protect red blood cells from oxidative damage initiated by AAPH and H2O2 . The main protein cross-linker in this process is the dialdehydic form of demethoxycarbonylelenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the proliferation of SH-SY5Y cells by blocking the cell cycle in the S phase and inducing apoptotic cell death . In addition, this compound has been shown to significantly enhance the resistance of Caenorhabditis elegans to oxidative and thermal stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to significantly downregulate lipid-metabolism-related genes and modulate glucose metabolism . Furthermore, this compound has been found to enhance the anti-inflammatory properties in adipocytes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, a significant lifespan extension was observed in Caenorhabditis elegans with an increase of 20% mean lifespan at 5 µg/mL with a hormetic-like dose-dependent effect .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, oral administration of this compound at a dosage of 10 mg/kg body weight for 10 days significantly reduced immobility time in the tail suspension test compared to the LPS-treated group .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to significantly inhibit lipid formation in adipocytes differentiated from both human adipose-derived stem cells and diabetic human adipose-derived stem cells .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its antioxidant activities suggest that it may be distributed within cells and tissues where oxidative stress occurs .

Subcellular Localization

Given its antioxidant properties, it is likely that it is localized in areas of the cell where oxidative stress occurs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Oleacein involves the conversion of the natural compound oleuropein, which is found in olive leaves, into Oleacein through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanesulfonic acid", "Sodium methanesulfonate", "Sodium borohydride", "Methanol-d4" ], "Reaction": [ "Conversion of Oleuropein to 3,4-Dihydroxyphenylglycol (DHPG) using Methanol and Hydrochloric acid", "Conversion of DHPG to 3,4-Dihydroxyphenylacetaldehyde (DHPA) using Sodium hydroxide", "Conversion of DHPA to 3,4-Dihydroxyphenylacetic acid (DOPAC) using Acetic anhydride and Sodium acetate", "Conversion of DOPAC to 3,4-Dihydroxyphenylacetaldehyde oxime (DHPAO) using Methanesulfonic acid and Sodium methanesulfonate", "Conversion of DHPAO to Oleacein using Sodium borohydride and Methanol-d4" ] }

CAS RN

149183-75-5

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate

InChI

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1

InChI Key

XLPXUPOZUYGVPD-VMPILDALSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

synonyms

(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester;  [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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